molecular formula C8H7N3O2S B6169220 1-(benzenesulfonyl)-1H-1,2,4-triazole CAS No. 13578-48-8

1-(benzenesulfonyl)-1H-1,2,4-triazole

Cat. No.: B6169220
CAS No.: 13578-48-8
M. Wt: 209.23 g/mol
InChI Key: XXWDFVCAJNWDEH-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of sulfonyl triazoles This compound is characterized by the presence of a benzenesulfonyl group attached to a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzenesulfonyl)-1H-1,2,4-triazole can be synthesized through a classical sulfonamidation reaction. The process involves the reaction of 1H-1,2,4-triazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at room temperature for a few hours . This method is known for its high yield, regioselectivity, and operational simplicity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodosobenzene and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

1-(Benzenesulfonyl)-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzenesulfonyl group and the 1,2,4-triazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

CAS No.

13578-48-8

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

1-(benzenesulfonyl)-1,2,4-triazole

InChI

InChI=1S/C8H7N3O2S/c12-14(13,11-7-9-6-10-11)8-4-2-1-3-5-8/h1-7H

InChI Key

XXWDFVCAJNWDEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=NC=N2

Purity

95

Origin of Product

United States

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